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ATTO488-ProTx-II: A Technical Guide to its Mechanism of Action and Application

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Compound of Interest		
Compound Name:	ATTO488-ProTx-II	
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Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective probe for studying the voltage-gated sodium channel Nav1.7, a key target in pain research. This guide provides an in-depth overview of the mechanism of action of **ATTO488-ProTx-II**, detailed experimental protocols for its characterization, and quantitative data on its interaction with various ion channels.

ProTx-II, a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent inhibitor of specific voltage-gated sodium (Nav) and calcium (Cav) channels.[1][2] The conjugation of the fluorescent dye ATTO 488 to ProTx-II allows for the visualization and tracking of the toxin's binding to its target channels, making it a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[3][4]

Mechanism of Action

ATTO488-ProTx-II retains the core mechanism of its unlabeled counterpart, ProTx-II, acting as a gating modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, ProTx-II inhibits channel function by modulating the voltage-dependent gating machinery.[5]



Specifically, ProTx-II binds to the extracellular S3-S4 linker of the voltage sensor domain II (VSD-II) of the Nav channel.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation.[3] By preventing the outward movement of the S4 voltage-sensing segment in response to membrane depolarization, ProTx-II inhibits the channel from transitioning to the open state, thereby blocking sodium ion influx. This leads to a shift in the voltage-dependence of activation to more positive potentials.[5]

The ATTO 488 fluorophore, with an excitation maximum at 500 nm and an emission maximum at 520 nm, is a hydrophilic dye that facilitates the visualization of the toxin's localization on the cell membrane where Nav channels are expressed.[3] Studies have shown that the pharmacological properties of ProTx-II are well-preserved in its ATTO 488-conjugated form.[3] [4]

Quantitative Data: Inhibitory Activity of ProTx-II and Analogs

The inhibitory potency of ProTx-II and its fluorescent analog, **ATTO488-ProTx-II**, has been quantified across various voltage-gated ion channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from electrophysiological studies.



Toxin	Channel	Cell Line	IC50 (nM)	Reference
ProTx-II	hNav1.7	HEK293	0.3	[4]
ProTx-II	hNav1.1	HEK293	30	[4]
ProTx-II	hNav1.2	HEK293	150	[4]
ProTx-II	hNav1.3	HEK293	100	[4]
ProTx-II	hNav1.4	HEK293	100	[4]
ProTx-II	hNav1.5	HEK293	30	[4]
ProTx-II	hNav1.6	HEK293	100	[4]
ATTO488-ProTx-	hNav1.7	СНО	~10	[3]
ProTx-II	hCav3.1	HEK293	800	[6]
ProTx-II	hCav3.2	HEK293	Preferential Blocker	[2]

Experimental Protocols Electrophysiological Recording (Automated Patch-Clamp)

This protocol outlines the methodology for assessing the inhibitory effect of **ATTO488-ProTx-II** on Nav channels using automated patch-clamp electrophysiology.[3]

1. Cell Culture:

- Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
 cells expressing the Nav channel of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- For recording, cells are harvested using a non-enzymatic cell dissociation solution.



2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
- 3. Recording Procedure:
- Automated patch-clamp recordings are performed using a high-throughput system.
- Cells are captured and a whole-cell configuration is established.
- Membrane currents are recorded in voltage-clamp mode.
- To elicit Nav channel currents, cells are held at a holding potential of -100 mV and depolarized with a test pulse to 0 mV for 20 ms.
- A series of increasing concentrations of ATTO488-ProTx-II are applied to the external solution.
- The peak inward current is measured at each concentration to determine the dosedependent inhibition.

Fluorescence Imaging

This protocol describes the use of **ATTO488-ProTx-II** for visualizing Nav1.7 channels in live cells.[1]

- 1. Cell Preparation:
- CHO cells stably expressing hNav1.7 and non-transfected CHO cells (as a negative control)
 are plated on glass-bottom dishes.
- Dorsal Root Ganglion (DRG) neurons can also be used to visualize endogenous Nav1.7.
- 2. Labeling:



- Cells are incubated with ATTO488-ProTx-II (e.g., 200 nM for DRG neurons, 1 μM for CHO-hNav1.7) in the culture medium for a specified time (e.g., 15 minutes) at room temperature.
 [1]
- For nuclear counterstaining, a fluorescent nuclear dye (e.g., Hoechst or DAPI) can be added.
- 3. Imaging:
- Cells are washed with a physiological saline solution to remove unbound toxin.
- Imaging is performed using a confocal microscope.
- The ATTO 488 fluorophore is excited using a 488 nm laser line, and emission is collected between 500 and 550 nm.
- The nuclear stain is excited and its emission collected according to its specific spectral properties.

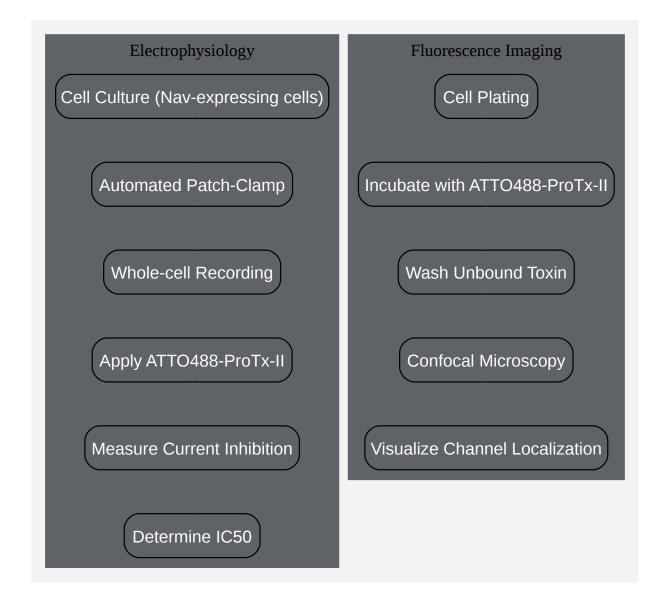
Mandatory Visualizations



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Caption: Mechanism of ATTO488-ProTx-II Action.





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Caption: Experimental Workflow for Characterization.

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